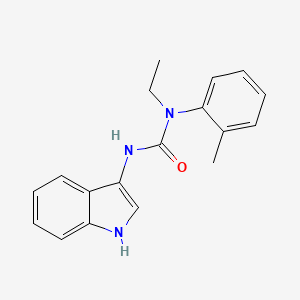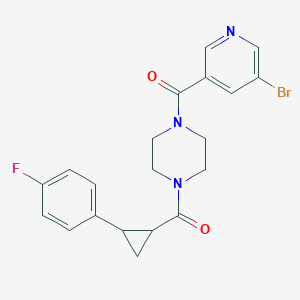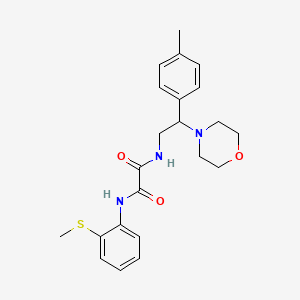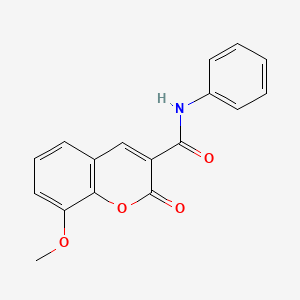
1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea, also known as EIPTU, is a synthetic compound that has been used in various scientific research studies. EIPTU is a member of the urea family of compounds, which have been extensively studied due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Biological Activity and Structural Analysis
Biological Activity and Crystal Structure : Research into compounds structurally similar to 1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea has provided insights into their biological activity. For instance, compounds with indole components have been studied for their biological activities. The crystal structure analysis of such compounds reveals details about their molecular interactions and potential biological functions. Hydroxy groups in these molecules engage in both intramolecular and intermolecular hydrogen bonds, suggesting a complex interaction network that could underlie their biological activity (Saharin et al., 2008).
Mechanisms of Action in Biological Systems
Urea-Methylamine Mixture as Osmolyte : The study of urea derivatives has also explored their role as osmolytes in marine organisms. The balance between urea and methylamines affects protein stability, indicating a sophisticated mechanism by which organisms adapt to environmental stress. This research sheds light on the complex interactions between urea derivatives and proteins, offering insights into their potential applications in understanding protein stability and stress responses in biological systems (Lin & Timasheff, 1994).
Genetic Engineering and Industrial Applications
Arginase Gene Disruption in Sake Yeast : In an effort to minimize the production of urea, a precursor of ethyl carbamate (a suspected carcinogen) in alcoholic beverages, researchers have genetically engineered yeast strains. By disrupting the arginase gene, these modified yeasts produce beverages with significantly reduced urea levels, demonstrating an application of urea derivative research in improving food safety and quality (Kitamoto et al., 1991).
Environmental and Material Science
Chiral Separations and Material Science : Urea derivatives serve as stationary phases in chromatography for the separation of enantiomers, highlighting their importance in pharmaceutical and chemical research. The structure of the amino acid moiety in urea derivatives affects chiral recognition, indicating their utility in developing advanced materials and separation technologies (Ǒi et al., 1995).
Ethyl Carbamate Research
Ethyl Carbamate in Foods and Beverages : Research into the presence of ethyl carbamate, a carcinogen, in fermented foods and beverages has highlighted the importance of monitoring and controlling its precursors, such as urea. This work is crucial for ensuring food safety and reducing health risks associated with consumption of contaminated products (Weber & Sharypov, 2009).
Propiedades
IUPAC Name |
1-ethyl-3-(1H-indol-3-yl)-1-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-21(17-11-7-4-8-13(17)2)18(22)20-16-12-19-15-10-6-5-9-14(15)16/h4-12,19H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDKXJCHVIICBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(1H-indol-3-yl)-1-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2944993.png)


![Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate](/img/structure/B2944996.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2944999.png)

![2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2945001.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2945003.png)
![N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2945004.png)
![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2945012.png)
![{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate](/img/structure/B2945013.png)